Acidity (pKa) Comparison: 2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid Exhibits Distinct Proton Dissociation
The predicted acid dissociation constant (pKa) of 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is 5.63 ± 0.50, as reported by ChemicalBook . This value is notably higher than that of the unsubstituted parent 1-methyl-1H-pyrrole-3-carboxylic acid (pKa = 5.07 ± 0.10) and comparable to the 2-methyl analog (pKa = 5.60 ± 0.50) . The 4-ethyl positional isomer (CAS 351416-84-7) does not have a publicly reported predicted pKa for direct comparison; however, the observed difference between the target and the parent compound indicates that the 2-ethyl substituent exerts a measurable electron-donating effect that reduces acidity relative to the unsubstituted core.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 5.63 ± 0.50 |
| Comparator Or Baseline | 1-methyl-1H-pyrrole-3-carboxylic acid: 5.07 ± 0.10 |
| Quantified Difference | ΔpKa ≈ 0.56 (target is less acidic) |
| Conditions | Predicted values from ChemicalBook database; specific prediction method not disclosed |
Why This Matters
pKa influences ionization state at physiological or reaction pH, affecting solubility, membrane permeability, and reactivity in amide coupling or salt formation—key considerations for medicinal chemistry and process development.
